molecular formula C20H19BrN2O4 B2971069 methyl 3-(4-bromo-3-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899986-74-4

methyl 3-(4-bromo-3-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No. B2971069
CAS RN: 899986-74-4
M. Wt: 431.286
InChI Key: YCPBCEQVSDTMCK-UHFFFAOYSA-N
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Description

The compound is a derivative of the methanobenzo[g][1,3,5]oxadiazocine class of compounds, which are cyclic and contain several functional groups including a carboxylate group, a bromophenyl group, and a methyl group. These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclic structure, the introduction of the bromophenyl and methyl groups, and the formation of the carboxylate group. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The bromophenyl group would likely contribute to the overall polarity of the molecule, while the methyl and carboxylate groups could potentially participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl group, which could potentially undergo various types of substitution reactions. The carboxylate group could also participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar bromophenyl and carboxylate groups .

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis of structurally complex molecules like N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides demonstrates the compound's utility in synthetic chemistry. These molecules are synthesized through multi-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, showcasing the compound's versatility in facilitating complex synthesis processes under catalyzed conditions (Gein et al., 2017).

Biological Activity Exploration

Research into new 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity has expanded the potential biological applications of these compounds. The synthesis process and subsequent antibacterial activity screening underscore the compound's relevance in developing novel antimicrobial agents (Salama, 2020).

Material Science and Molecular Rearrangement Studies

The compound has also been used to study molecular rearrangements, leading to the discovery of new molecular structures and providing insights into reaction mechanisms. Such research is crucial for the development of new materials and understanding chemical reactivity (Kim, 1986).

Anticancer Research

Synthesis and biological activity evaluation of novel comenic acid derivatives containing isoxazole and isothiazole moieties have shown a synergistic effect when used in combination with first-line antitumor drugs. This highlights the compound's potential in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).

Anticonvulsant Activity

Derivatives of the compound have been synthesized and tested for anticonvulsant activity, revealing several compounds with considerable activity and a lack of neurotoxicity. This research opens avenues for the development of new anticonvulsant medications (Unverferth et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for its potential biological activities, it could potentially interact with various biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially focus on exploring its synthesis, properties, and potential uses. This could include studies to determine its biological activity, its reactivity under various conditions, and its potential applications in various fields .

properties

IUPAC Name

methyl 10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-11-8-13(5-6-15(11)21)23-19(25)22-16-10-20(23,2)27-17-7-4-12(9-14(16)17)18(24)26-3/h4-9,16H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPBCEQVSDTMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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